Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceuticals. Although the specific compound "Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate" is not directly mentioned in the provided papers, the papers do discuss similar tert-butyl piperazine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and nociceptin antagonists .
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FT-IR), as well as X-ray crystallography . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation and the molecule contains dihedral angles that are indicative of its three-dimensional conformation .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of 4-iodo-2-methyl-6-nitroaniline using a copper catalyst . These reactions are crucial for the introduction of functional groups that confer the desired biological activity to the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. X-ray diffraction studies provide information on the crystal system, space group, and unit cell parameters, which are important for understanding the solid-state properties of these compounds . Additionally, density functional theory (DFT) calculations can be used to predict and compare the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, which are relevant for understanding the reactivity and interaction of these compounds with biological targets .
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate and its derivatives have been studied for their synthesis and structural characterization. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, which were characterized using various spectroscopic techniques and X-ray diffraction analysis (Kulkarni et al., 2016).
Biological Evaluation
- These compounds have also been evaluated for biological activities. The same study by Kulkarni et al. reported moderate antibacterial and antifungal activities for the synthesized compounds against several microorganisms (Kulkarni et al., 2016).
Anticorrosive Properties
- The anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments has been investigated, showing promising results in protecting steel surfaces from corrosion (Praveen et al., 2021).
Asymmetric Synthesis
- It has also been used in asymmetric synthesis. McDermott et al. (2008) described the first example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, demonstrating its potential in the synthesis of chiral intermediates for medicinal applications (McDermott et al., 2008).
Safety And Hazards
Future Directions
The future directions of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate could involve its use in the synthesis of more complex bioactive molecules. Its ability to undergo Buchwald-Hartwig amination with various aryl halides makes it a valuable intermediate in the synthesis of various drug substances .
properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKCGDZZNLDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620344 | |
Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
CAS RN |
77290-31-4 | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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